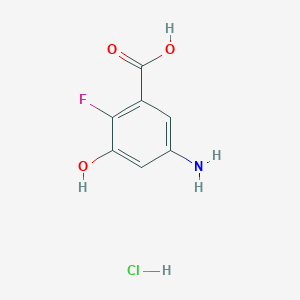

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

Description

Propriétés

IUPAC Name |

5-amino-2-fluoro-3-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3.ClH/c8-6-4(7(11)12)1-3(9)2-5(6)10;/h1-2,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDWFMYQUOKAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Properties and Mutasynthetic Applications of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Hydrochloride in ADC Payload Development

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) requires payloads with highly optimized potency, solubility, and permeability profiles. Maytansinoids, particularly ansamitocins, are potent microtubule inhibitors widely used as ADC payloads. However, accessing novel chemical space within the ansamitocin macrolactam core has historically been limited by the strict substrate specificity of the biosynthetic machinery.

The compound 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride (CAS: 2375271-10-4)[1] has recently emerged as a critical precursor in the mutasynthetic generation of C21-substituted ansamitocins[2]. By feeding this engineered precursor to mutant strains of Actinosynnema pretiosum, researchers can bypass traditional synthetic bottlenecks to produce fluorinated payloads with high titers and retained cytotoxicity[3]. This technical guide explores the chemical causality, biosynthetic mechanisms, and self-validating experimental protocols required to leverage this compound in advanced drug discovery.

Chemical Properties & Structural Causality

To understand why 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is highly effective as a mutasynthetic precursor, we must analyze the causality behind its structural features:

-

The Hydrochloride Salt (Solubility Causality): Aminobenzoic acids typically form stable, zwitterionic crystal lattices that exhibit poor aqueous solubility. By utilizing the hydrochloride salt form (CAS 2375271-10-4) rather than the free base (CAS 1025127-32-5)[1], the C5-amino group is protonated. This disrupts the zwitterionic network, significantly lowering the enthalpy of solution. In a bioreactor, this ensures rapid and complete dissolution in the aqueous fermentation broth, preventing localized precipitation and providing a continuous, non-toxic steady-state concentration to the intracellular machinery.

-

The 3-Hydroxy Group (Recognition Causality): The native starter unit for ansamitocin biosynthesis is 3-amino-5-hydroxybenzoic acid (AHBA). The 3-hydroxy moiety in our fluorinated analog acts as an essential hydrogen-bond donor/acceptor for the AHBA loading didomain. Studies have demonstrated that des-hydroxy equivalents fail to properly orient within the active site, leading to aborted initiation and trace or zero product yields[4].

-

The C2-Fluorine (Bioisosteric & Electronic Causality): Fluorine at the C2 position (which maps to the C21 position on the final ansamitocin macrolactam) has a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å). This allows the precursor to bypass the steric gating of the polyketide synthase (PKS) elongation modules. Furthermore, fluorine's high electronegativity exerts a strong inductive effect, modulating the electron density of the aromatic ring. In the final ADC payload, this can increase metabolic stability against hepatic cytochromes and alter the lipophilicity (logP), optimizing the payload's release profile in the tumor microenvironment[5].

Biosynthetic Mechanism: The AHBA PKS Pathway

The incorporation of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride relies on the promiscuity of the native modular PKS in Actinosynnema pretiosum. When native AHBA biosynthesis is knocked out (e.g., via asmA inactivation), the engineered strain becomes entirely dependent on the exogenous feed[6].

The precursor is uploaded onto the acyl carrier protein (ACP) of the loading domain. Following activation, it undergoes successive rounds of elongation via the modular PKS, forming the macrolactam ring. Post-PKS tailoring enzymes then finalize the structure, yielding the novel C21-fluoro-ansamitocin[3].

Biosynthetic incorporation of 5-A-2-F-3-HBA into C21-fluoro-ansamitocin via modular PKS.

Self-Validating Mutasynthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes an internal quality control (QC) checkpoint to prevent compounding errors during the multi-day fermentation process.

Phase 1: Strain Preparation & Validation

-

Inoculation: Inoculate a seed culture of an AHBA-deficient A. pretiosum mutant into 50 mL of YMG (Yeast extract-Malt extract-Glucose) broth.

-

Validation Checkpoint: After 48 hours, extract a 1 mL aliquot and analyze via LC-MS. Pass criteria: Complete absence of native Ansamitocin P-3 (AP-3) confirms the integrity of the AHBA knockout.

Phase 2: Precursor Feeding Strategy

-

Feed Preparation: Dissolve 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride in sterile, deionized water to a stock concentration of 50 mM.

-

Validation Checkpoint: Measure the UV-Vis absorbance of the stock solution at 280 nm to verify concentration and ensure complete dissolution before sterile filtration.

-

Pulse Feeding: Transfer the seed culture to a 1.35 L bioreactor[3]. Initiate a pulse-feeding strategy, adding the precursor stock to maintain a bioreactor concentration of ~1 mM.

-

Validation Checkpoint: Perform daily HPLC analysis of the broth supernatant. If the precursor concentration exceeds 1.5 mM, pause feeding to prevent cellular toxicity.

Phase 3: Harvest, Extraction, and Purification

-

Harvest: After 6-7 days of fermentation, harvest the whole broth.

-

Extraction: Spike the broth with a known concentration of a brominated ansamitocin analog as an internal standard. Extract three times with an equal volume of ethyl acetate (EtOAc).

-

Validation Checkpoint: Calculate the recovery rate of the internal standard via LC-MS. Pass criteria: >85% recovery ensures extraction efficiency.

-

Purification: Concentrate the organic layer in vacuo and purify the crude extract using preparative reverse-phase HPLC (C18 column, H2O/MeCN gradient).

-

Final Validation: Confirm the structure and purity (>95%) of the isolated C21-fluoro-ansamitocin using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) prior to downstream ADC linker conjugation.

Step-by-step mutasynthetic workflow for generating and isolating fluorinated ADC payloads.

Quantitative Performance Data

The viability of a mutasynthetic precursor is ultimately judged by its fermentation titer and the bioactivity of the resulting payload. The table below summarizes the comparative performance of 5-amino-2-fluoro-3-hydroxybenzoic acid against the native AHBA starter unit and des-hydroxy analogs, based on recent collaborative studies by Isomerase, Regeneron, and Abzena[2],[6].

| Precursor Compound | Substitution Position | PKS Feed Acceptance | Whole Broth Titer (mg/L) | Cytotoxicity Profile |

| AHBA (Native) | None | High (Native Substrate) | ~100 - 150 | Baseline (Native AP-3) |

| 5-Amino-2-fluoro-3-hydroxybenzoic acid | C21 (Fluorine) | High (Requires 3-OH motif) | 54.9[3] | Comparable to AP-3 against C4-2 and HCT15[3] |

| Des-hydroxy AHBA analogs | Variable | Poor / Rejected | Trace / 0[4] | N/A |

Data Note: The 54.9 mg/L titer represents a highly efficient non-native incorporation rate, yielding sufficient material for downstream linker chemistry and ADC formulation[3],[5].

Conclusion

The strategic use of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride represents a significant leap in the bioengineering of maytansinoid payloads. By understanding the chemical causality of its functional groups—specifically the solubility-enhancing hydrochloride salt, the PKS-directing 3-hydroxy group, and the bioisosteric C2-fluorine—researchers can reliably generate novel C21-substituted ansamitocins. When paired with self-validating fermentation protocols, this precursor unlocks new chemical space for developing highly potent, next-generation Antibody-Drug Conjugates.

References

-

Stanley-Smith, A. E., Coates, N., Fox, J. C., Delfino, F., Degrado, S., Kunz, A., ... & Nittoli, T. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega, 10(37), 42993-42998. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68105763, 5-Amino-2-fluoro-3-hydroxybenzoic acid." Available at:[Link]

-

Isomerase Therapeutics. (2025). "A Collaboration Between Isomerase, Regeneron & Abzena: Exploring Novel Ansamitocin Payloads Through Mutasynthesis." Available at:[Link]

Sources

- 1. 1025127-35-8|5-Amino-2,4-difluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. abzena.com [abzena.com]

- 6. isomerase.com [isomerase.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

Abstract

Introduction

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is a multi-functionalized aromatic molecule. Its structure, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The precise characterization of such compounds is non-negotiable for ensuring structural integrity, purity, and batch-to-batch consistency, which are foundational to successful research and development.

This guide takes an expert-driven, predictive approach. In the absence of a consolidated public spectral database for this specific hydrochloride salt, we will deduce the expected spectroscopic signatures. This process not only provides a reliable reference for researchers working with this molecule but also illustrates the critical thinking and deductive reasoning central to structural chemistry.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride dictate its spectroscopic properties. The hydrochloride salt form means the basic amino group will be protonated to an ammonium salt (-NH₃⁺). The aromatic ring is substituted with a mix of electron-donating groups (-OH, -NH₃⁺) and electron-withdrawing groups (-F, -COOH), creating a distinct electronic environment that will be reflected in its NMR, IR, and UV-Vis spectra.

Caption: Structure of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar, aprotic solvent like DMSO-d₆ is the ideal choice, as it will solubilize the salt and allow for the observation of exchangeable protons (e.g., from -OH, -NH₃⁺, and -COOH).[1][2][3]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The aromatic region will be key for structural confirmation. We expect two signals corresponding to the two protons on the benzene ring. Their chemical shifts are influenced by the surrounding substituents. The -NH₃⁺ and -OH groups are electron-donating, which tends to shield (shift upfield) ortho and para positions, while the -F and -COOH groups are electron-withdrawing, deshielding (shifting downfield) these same positions.[4]

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10.0 - 13.0 | Broad singlet | - | 1H | COOH | Carboxylic acid protons are acidic and highly deshielded, often appearing as a broad signal. |

| ~8.0 - 9.0 | Broad singlet | - | 3H | -NH₃⁺ | Ammonium protons are deshielded and exchange with the solvent, leading to a broad signal. |

| ~9.5 | Broad singlet | - | 1H | Ar-OH | Phenolic protons are acidic and their shift is concentration-dependent. |

| ~7.30 | Doublet | ~2-3 Hz | 1H | H-4 | This proton is meta to H-6. It is influenced by the ortho -NH₃⁺ and -OH groups. |

| ~7.10 | Doublet | ~2-3 Hz | 1H | H-6 | This proton is meta to H-4. It is strongly influenced by the ortho -F and -COOH groups. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents.[5][6][7]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-7 (C=O) | Carbonyl carbons of carboxylic acids are highly deshielded. |

| ~155.0 (d, ¹JCF ≈ 240 Hz) | C-2 | Directly attached to fluorine, showing a large one-bond C-F coupling. Deshielded. |

| ~145.0 | C-3 | Attached to the hydroxyl group, deshielded. |

| ~140.0 | C-5 | Attached to the amino group, deshielded. |

| ~120.0 | C-1 | The ipso-carbon attached to the carboxyl group. |

| ~118.0 | C-4 | Aromatic CH carbon. |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C-6 | Aromatic CH carbon, showing a smaller two-bond coupling to fluorine. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) on a 500 MHz (or higher) NMR spectrometer. Use standard acquisition parameters, ensuring a sufficient relaxation delay (e.g., 2 seconds for ¹³C) for quantitative analysis.[2]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum will be complex due to the multiple polar bonds capable of hydrogen bonding.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500 - 3200 | Strong, Broad | O-H stretch (Phenol) | The broadness is due to intermolecular hydrogen bonding.[8][9] |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) | Very broad signal characteristic of carboxylic acid dimers and H-bonding.[8] |

| 3000 - 2800 | Medium | N-H stretch (-NH₃⁺) | Stretching vibrations of the ammonium group.[10] |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Typical carbonyl stretch for an aromatic carboxylic acid. |

| 1620 - 1580 | Medium | N-H bend / Aromatic C=C | Overlapping region for ammonium bending and aromatic ring stretches. |

| 1300 - 1000 | Strong | C-O, C-N, C-F stretches | Complex region with multiple overlapping signals from single bonds. |

| 900 - 690 | Medium-Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes indicate the substitution pattern on the ring.[11] |

Experimental Protocol: IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this polar, non-volatile compound, Electrospray Ionization (ESI) is the preferred method.

Predicted Mass Spectrum Data (ESI+)

In positive ion mode ESI, we expect to see the protonated molecule corresponding to the free base (5-amino-2-fluoro-3-hydroxybenzoic acid, M.W. = 171.13 g/mol ). The hydrochloride salt will dissociate in solution.

| m/z (Predicted) | Assignment | Rationale |

| 172.0455 | [M+H]⁺ | The protonated molecular ion of the free base (C₇H₇FNO₃)⁺. |

| 155.0404 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amino group. |

| 154.0299 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl and carboxylic acid groups.[12] |

| 126.0349 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ fragment. |

| 108.0404 | [M+H - COOH - F]⁺ | Complex fragmentation pathway. |

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 172.05) for collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophores present. The substituted benzene ring is the primary chromophore.

Predicted UV-Vis Data (in Methanol)

Substituted benzoic acids typically show two main absorption bands, often referred to as the primary (B-band) and secondary (C-band) bands.[13][14] The substituents on the ring will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.[15][16]

| Predicted λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~210 - 230 | High | Primary band (π → π) |

| ~280 - 310 | Moderate | Secondary band (π → π) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol) of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum, typically from 200 to 400 nm.

Conclusion

The structural characterization of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride can be confidently achieved through a multi-technique spectroscopic approach. This guide provides a robust, predictive framework based on established scientific principles. The combination of 1D and 2D NMR provides an unambiguous map of the C-H framework, while IR confirms the presence of key functional groups. High-resolution mass spectrometry validates the molecular weight and offers structural clues through fragmentation, and UV-Vis spectroscopy characterizes the electronic nature of the aromatic system. By following the detailed protocols and using the predicted data as a reference, researchers can effectively verify the identity and purity of this important chemical building block.

References

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. PMC. Available at: [Link]

-

IR Spectrum Table for Functional Groups. Scribd. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Available at: [Link]

-

Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

-

Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method. Canadian Science Publishing. Available at: [Link]

-

Ultraviolet absorption spectra: Some substituted benzoic acids. ResearchGate. Available at: [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

IR Chart. University of California, Los Angeles. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

Estimation of the chemical shifts of aromatic protons using additive increments. ACS Publications. Available at: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). YouTube. Available at: [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]

-

UV-Vis Spectroscopy. SlidePlayer. Available at: [Link]

-

PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

GCMS Section 6.12. Whitman College. Available at: [Link]

-

UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution. ACS Publications. Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II. UTRGV ScholarWorks. Available at: [Link]

-

Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibrational Spectroscopy. J-STAGE. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. youtube.com [youtube.com]

- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GCMS Section 6.12 [people.whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 16. spcmc.ac.in [spcmc.ac.in]

5-Amino-2-Fluoro-3-Hydroxybenzoic Acid Hydrochloride: A Next-Generation Starter Unit for Mutasynthetic ADC Payloads

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) relies heavily on the potency, solubility, and metabolic stability of the cytotoxic payload. While naturally derived maytansinoids (such as DM1 and DM4) have achieved clinical validation, overcoming multidrug resistance (MDR+) and dose-limiting toxicities requires structural innovation. 5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride (CAS: 2375271-10-4) has emerged as a critical synthetic precursor in the mutasynthesis of novel, fluorinated ansamitocins. By hijacking the native polyketide synthase (PKS) machinery of Actinosynnema pretiosum, researchers can utilize this fluorinated starter unit to generate C21-fluoro ansamitocins with optimized pharmacological profiles.

This technical whitepaper details the structural rationale, biosynthetic mechanisms, and self-validating experimental protocols for utilizing this compound in advanced drug development.

Chemical Identity & Structural Rationale

To understand the utility of 5-amino-2-fluoro-3-hydroxybenzoic acid, one must analyze the causality behind its structural design relative to the native PKS starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).

-

The Hydrochloride Salt Advantage: The free base of this compound (CAS: 1025127-32-5) exhibits limited solubility in aqueous fermentation media. Utilizing the hydrochloride salt protonates the amine, drastically increasing aqueous bioavailability[LGC Standards Chemical Data][1]. This allows for direct feeding into bacterial cultures without relying on toxic organic co-solvents (like DMSO) that can inhibit cell growth.

-

The 3-Hydroxy Requirement: The loading domain of the ansamitocin PKS specifically recognizes the hydrogen-bonding potential of the meta-hydroxyl group. Feeding des-hydroxy analogs results in trace or zero incorporation because the enzyme cannot properly orient the substrate in the active site[Fox et al., 2025][2].

-

The Fluorine Steric Allowance: Fluorine acts as a bioisostere of hydrogen. With a van der Waals radius of 1.47 Å (compared to hydrogen's 1.20 Å), fluorine alters the lipophilicity and pKa of the final payload without causing steric clashes. When 5-amino-2-fluoro-3-hydroxybenzoic acid is fed, the native halogenase can still successfully chlorinate the adjacent C19 position of the macrolide. In stark contrast, feeding bulky bromo-analogs (radius 1.85 Å) physically blocks the chlorinase, resulting in non-chlorinated, sub-optimal products[Fox et al., 2025][2].

Biosynthetic Mechanism: The AHBA Pathway & Mutasynthesis

In native biosynthesis, AHBA initiates the assembly of the ansamycin macrolactam ring. By engineering an A. pretiosum strain with an inactivated AHBA synthase gene, the bacteria become entirely dependent on exogenously fed starter units.

When 5-amino-2-fluoro-3-hydroxybenzoic acid is introduced, the modular PKS incorporates it, elongates the polyketide chain, and undergoes macrolactamization. Post-PKS tailoring enzymes then process the molecule, yielding Compound 11 (a C21-fluoro ansamitocin)[Fox et al., 2025][2].

Caption: Biosynthetic pathway of C21-fluoro ansamitocin via mutasynthesis.

Experimental Workflow: Self-Validating Fermentation Protocol

To ensure reproducibility and scientific integrity, the following mutasynthesis protocol incorporates built-in validation checks to confirm enzymatic processing.

Step-by-Step Methodology

-

Strain Preparation: Inoculate a seed culture of an AHBA-deficient Actinosynnema pretiosum mutant (e.g., ISOM-5973) in optimized vegetative media. Causality: Using a knockout strain eliminates competition from native AHBA, ensuring that 100% of the generated polyketides incorporate the fluorinated precursor.

-

Precursor Feeding: Dissolve 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride in sterile water. Feed the solution into the 1.35 L fermentation broth at a controlled rate to maintain a steady intracellular concentration without inducing toxicity.

-

Fermentation: Incubate the bioreactor for 7–10 days under high aeration. Causality: Extended fermentation is required to allow the slow-acting, post-PKS tailoring enzymes (halogenases and methyltransferases) to fully process the macrolide.

-

Validation Check (Self-Validating System): Prior to full extraction, draw a 1 mL sample and perform rapid LC-MS on the crude broth. Look for a 3:1 isotopic mass distribution. Causality: This specific isotopic signature confirms the successful incorporation of the ^35Cl/^37Cl isotope at the C19 position. If this pattern is missing, it indicates the precursor sterically hindered the halogenase, and the batch should be aborted.

-

Harvest & Extraction: Extract the whole broth using ethyl acetate. Purify via preparative HPLC to isolate Compound 11.

Caption: Self-validating fermentation protocol for mutasynthetic payload generation.

Quantitative Data & Yield Analysis

The mutasynthetic incorporation of 5-amino-2-fluoro-3-hydroxybenzoic acid demonstrates exceptional efficiency compared to other halogenated analogs. The table below summarizes the fermentation titers and structural outcomes based on recent literature[Fox et al., 2025][2].

| Payload Analog | Precursor Fed | Mean Titer (mg/L) | C19 Chlorination | Cytotoxicity (C4-2 Cell Line) |

| Ansamitocin P-3 (AP-3) | Native AHBA | Baseline | Yes | High (Reference Standard) |

| Compound 11 (C21-Fluoro) | 5-Amino-2-fluoro-3-hydroxybenzoic acid | 54.9 | Yes | Comparable to AP-3 |

| Compound 12 (C17-Fluoro) | 3-Amino-2-fluoro-5-hydroxybenzoic acid | 17.3 | Yes | Comparable to AP-3 |

| Compound 9 (C21-Bromo) | 5-Amino-2-bromo-3-hydroxybenzoic acid | 10.4 | No (Steric Clash) | Comparable to AP-3 |

| Compound 10 (C17-Bromo) | 3-Amino-2-bromo-5-hydroxybenzoic acid | 3.8 | No (Steric Clash) | Comparable to AP-3 |

Data Interpretation: The high titer of Compound 11 (54.9 mg/L) proves that the PKS loading domain highly tolerates the C2-fluoro modification on the benzoic acid ring. Furthermore, retaining the C19 chlorine is critical for maintaining the potent tubulin-binding properties required for ADC efficacy.

Downstream Application: ADC Conjugation

Once Compound 11 is isolated, it cannot be directly attached to an antibody. It must undergo chemical processing to become a viable payload:

-

Ester Reduction: The native C3-O-isobutyrate ester is cleaved using Lithium Aluminum Hydride (LAH) reduction. This yields a C21-fluoro maytansinol analog, exposing the C3-hydroxyl group.

-

Linker Attachment: The exposed C3-hydroxyl is reacted with a cleavable or non-cleavable linker system (e.g., SMCC or a peptide-based linker).

-

Conjugation: The linker-payload complex is conjugated to a monoclonal antibody. For example, recent studies successfully conjugated this fluorinated payload to an antibody targeting STEAP2 , a known prostate tumor antigen, yielding an ADC capable of overcoming multidrug-resistant (MDR+) tumor models[Fox et al., 2025][2].

References

- Fox, J. C., et al. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega.

- LGC Standards. "Buy Online CAS Number 1025127-32-5 - TRC - 5-Amino-2-fluoro-3-hydroxybenzoic Acid Chemical Data.

- Auldridge, M. E., et al. (2007). "Characterization and Analysis of Early Enzymes for Petrobactin Biosynthesis in Bacillus anthracis." Biochemistry.

Sources

Safety, Handling, and Advanced Applications of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Hydrochloride in ADC Payload Mutasynthesis

Executive Summary

The pursuit of next-generation Antibody-Drug Conjugates (ADCs) demands highly potent, structurally diverse cytotoxic payloads. 5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride (CAS: 2375271-10-4) has recently emerged as a critical biosynthetic precursor in the bioengineering of novel ansamitocin derivatives [1]. As a synthetic surrogate for the natural starter unit 3-amino-5-hydroxybenzoic acid (AHBA), this fluorinated building block enables the mutasynthesis of C21-substituted ansamitocins.

This whitepaper provides an authoritative guide on the physicochemical properties, safety protocols, and bioprocessing methodologies required to successfully handle and integrate this compound into polyketide synthase (PKS) workflows.

Physicochemical Profiling & Safety Fundamentals

To design a self-validating experimental system, one must first understand the intrinsic vulnerabilities of the molecule. 5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride ( C7H7ClFNO3 , MW: 207.59 g/mol ) is an electron-rich aromatic system stabilized by its hydrochloride salt form [2].

Chemical Stability and Causality of Degradation

The presence of both an amino and a hydroxyl group on the fluorinated benzene ring renders the free base highly susceptible to auto-oxidation.

-

The Role of the HCl Salt: The hydrochloride salt protonates the amine, withdrawing electron density from the ring and significantly raising the oxidation potential. This prevents the compound from rapidly oxidizing into dark, polymeric quinone-imine species.

-

Hygroscopicity: The HCl salt is inherently hygroscopic. Exposure to ambient humidity leads to water absorption, which not only introduces weighing errors during molarity calculations but also facilitates localized hydrolysis and subsequent oxidation.

Safety and Handling Protocols

-

Storage: Must be stored at -20°C under an inert atmosphere (Argon or N2 ) in a desiccator.

-

Personal Protective Equipment (PPE): Standard handling requires nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

-

Handling Causality: Because the compound can off-gas trace amounts of hydrogen chloride upon exposure to moisture, all bulk weighing must be conducted within a controlled humidity environment (e.g., a glove box or a ductless fume hood with HEPA/acid gas filtration) to prevent respiratory irritation and degradation of the reagent.

Mechanistic Role in Drug Development: The ADC Payload Frontier

Natural ansamitocins, such as Ansamitocin P-3 (AP-3), are potent microtubule inhibitors synthesized by the bacterium Actinosynnema pretiosum. While highly effective, the natural scaffold lacks functional handles at the C17 and C21 positions, limiting the chemical space for optimizing lipophilicity, metabolic stability, and linker conjugation [1].

By inactivating the native AHBA biosynthesis pathway in A. pretiosum and feeding the engineered strain with 5-amino-2-fluoro-3-hydroxybenzoic acid, the native PKS machinery accepts the fluorinated analog.

Mechanistic Insight (Sterics vs. Electronics): The selection of fluorine over heavier halogens is critical. Recent studies demonstrate that while fluorine at the C21 position allows the native chlorinase enzyme to successfully install a chlorine atom at C19, feeding bulkier analogs (like 5-amino-2-bromo-3-hydroxybenzoic acid) completely inhibits C19 chlorination due to severe steric hindrance within the enzyme's active site [1]. Fluorine's small Van der Waals radius closely mimics hydrogen, allowing seamless PKS incorporation while providing the desired electronic modulation for the final ADC payload.

Figure 1: Mutasynthetic workflow for incorporating 5-AFHBA into ADC payloads.

Experimental Protocols: Handling & Mutasynthesis Integration

To ensure high titers of the modified ansamitocin, the precursor feeding strategy must balance bioavailability against precursor toxicity. The following protocols are designed as a self-validating system to maximize yield while preserving the integrity of the fluorinated feed.

Protocol 1: Preparation of the 5-AFHBA Precursor Feed Stock

Objective: Prepare a bioavailable, oxidation-resistant feed solution.

-

Dry Weighing: Transfer the vial of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride to a glove box purged with Argon. Weigh out the required mass (e.g., 50 mM target stock).

-

Causality: Prevents moisture-induced degradation and ensures precise molarity.

-

-

Primary Solvation: Dissolve the powder in 100% molecular biology grade Dimethyl Sulfoxide (DMSO) to achieve a 500 mM concentration.

-

Causality: The zwitterionic/HCl nature of the compound can cause localized pH drops in pure water, leading to incomplete dissolution. DMSO ensures immediate and complete solvation.

-

-

Aqueous Dilution & pH Adjustment: Dilute the DMSO stock 1:10 with sterile, deionized water. Immediately prior to feeding , carefully adjust the pH to 6.5–6.8 using 0.1 M NaOH.

-

Causality: Neutralizing the HCl salt is required to prevent acidifying the fermentation broth. However, adjusting the pH too early exposes the free amine to auto-oxidation. It must be done just-in-time.

-

Protocol 2: Bioprocess Pulse-Feeding Strategy

Objective: Incorporate the precursor into the PKS machinery without inducing cellular toxicity.

-

Inoculation: Culture the AHBA-deficient A. pretiosum mutant in a production medium optimized for secondary metabolite expression.

-

Pulse Feeding: Beginning 24 hours post-inoculation, administer the pH-adjusted 5-AFHBA stock to achieve a final broth concentration of 1 mM. Repeat this pulse every 24 hours for 4 days.

-

Causality: Continuous high-concentration exposure of synthetic aromatics triggers stress responses in Actinomycetes, downregulating PKS expression. Pulse feeding maintains a steady-state concentration below the toxicity threshold while ensuring sufficient flux for the mutasynthesis pathway.

-

-

Harvest & Extraction: Harvest the broth at day 7. Extract using ethyl acetate and purify the C21-fluoro-ansamitocin via preparative HPLC.

Data Presentation: Mutasynthesis Yields and Cytotoxicity

The strategic use of 5-amino-2-fluoro-3-hydroxybenzoic acid yields highly potent payloads with production titers suitable for industrial scale-up. The table below summarizes the quantitative fermentation data and resulting bioactivity when feeding various halogenated AHBA analogs [1].

| Biosynthetic Precursor Fed | Target Position | Resulting Halogenation Profile | Mean Fermentation Titer (mg/L) | Cytotoxic Activity (vs. AP-3) |

| None (Wild-type AHBA) | N/A | C19-Chloro | ~100.0 (Baseline) | Reference Standard |

| 5-Amino-2-fluoro-3-hydroxybenzoic acid | C21 | C19-Chloro, C21-Fluoro | 54.9 | Comparable |

| 3-Amino-2-fluoro-5-hydroxybenzoic acid | C17 | C19-Chloro, C17-Fluoro | 17.3 | Comparable |

| 5-Amino-2-bromo-3-hydroxybenzoic acid | C21 | C21-Bromo (No C19-Chloro) | 10.4 | Comparable |

Data Interpretation: The 5-fluoro analog demonstrates superior incorporation efficiency (54.9 mg/L) compared to the 3-fluoro analog, indicating that the PKS loading module has a distinct spatial preference. Furthermore, the failure of the bromo-analog to undergo C19-chlorination highlights the precise steric limits of the native post-PKS tailoring enzymes.

References

-

Stanley-Smith, A. E., Coates, N., Fox, J. C., Delfino, F., Degrado, S., Kunz, A., Mao, S., Zhao, F., Garforth, B., Hold, A., Hong, H., Kendall, J., Lane, J., Meï, C., Murphy, A., Pogwizd, J., Ruiz Escobar, C., Wertz, B., Moss, S. J., Gregory, M. A., & Nittoli, T. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega, 10(37), 42993-42998. URL:[Link]

Application Note: Synthesis of C21-Fluoro Ansamitocin Derivatives from 5-Amino-2-fluoro-3-hydroxybenzoic Acid Hydrochloride for Next-Generation ADC Payloads

Target Audience: Researchers, Bioprocess Scientists, and ADC Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) requires highly potent, selectively permeable, and synthetically tractable cytotoxic payloads. Maytansinoids, specifically ansamitocins, are premier tubulin-inhibiting payloads[1]. However, modifying the core macrolide structure to fine-tune physicochemical properties has historically been limited by the strict substrate specificity of the biosynthetic machinery.

This application note details a validated mutasynthetic workflow utilizing 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride as an unnatural starter unit. By feeding this specific precursor to an engineered, 3-amino-5-hydroxybenzoic acid (AHBA)-deficient strain of Actinosynnema pretiosum, researchers can achieve high-titer production of novel C21-fluoro ansamitocins[2]. These derivatives maintain the critical C19 chlorination and exhibit potent cytotoxicity, making them ideal candidates for downstream linker conjugation and ADC assembly[3].

Mechanistic Rationale & Pathway Dynamics

To successfully hijack a bacterial polyketide synthase (PKS), one must understand the causality behind precursor selection and enzyme sterics.

Why 5-Amino-2-fluoro-3-hydroxybenzoic Acid?

The biosynthesis of wild-type ansamitocin P-3 (AP-3) is initiated by the loading of AHBA onto the modular PKS[2]. To generate C21-substituted analogs, the 2-position of the AHBA ring must be modified.

-

The Role of the Hydroxyl Group: The 3-hydroxyl moiety is non-negotiable for PKS acceptance. Attempts to feed des-hydroxy equivalents result in trace or zero incorporation because the loading module relies on the hydroxyl group for critical hydrogen-bonding interactions during substrate recognition[4].

-

Fluorine vs. Bromine (Steric Causality): When 5-amino-2-fluoro-3-hydroxybenzoic acid is fed, the resulting ansamitocin retains its native chlorine atom at the C19 position[2]. Fluorine, being a bioisostere of hydrogen with a small van der Waals radius (1.47 Å), does not disrupt the downstream halogenase enzyme. In stark contrast, feeding the bromo-analog (5-amino-2-bromo-3-hydroxybenzoic acid) completely inhibits the chlorinase due to severe steric clash and electronic deactivation, yielding a des-chloro product[2].

-

The Hydrochloride Salt Advantage: Utilizing the hydrochloride salt of the precursor prevents rapid oxidative degradation of the free amine during ambient storage and provides superior initial dissolution kinetics in aqueous feed solutions, a critical factor for sterile filtration prior to bioreactor injection.

Workflow Visualization

Workflow for the mutasynthesis of C21-fluoro ADC payloads via engineered PKS.

Quantitative Mutasynthesis Data

The following table summarizes the bioprocessing yields and structural outcomes when feeding various halogenated AHBA analogs to the A. pretiosum mutant[2].

| Precursor Fed | Target Substitution | C19 Chlorination Status | Mean Titer (mg/L) | Cytotoxicity (C4-2 Cell Line) |

| 5-amino-2-fluoro-3-hydroxybenzoic acid | C21-Fluoro (Compound 11) | Retained | 54.9 | Comparable to AP-3 |

| 3-amino-2-fluoro-5-hydroxybenzoic acid | C17-Fluoro (Compound 12) | Retained | 17.3 | Comparable to AP-3 |

| 5-amino-2-bromo-3-hydroxybenzoic acid | C21-Bromo (Compound 10) | Inhibited (Des-chloro) | 10.4 | Comparable to AP-3 |

Data Interpretation: The 5-amino-2-fluoro derivative demonstrates exceptional PKS acceptance, achieving a whole-broth average titer of 54.9 mg/L (from 1.35 L fermentation)[2], which is highly scalable for downstream linker chemistry.

Experimental Protocols

The following protocols represent a self-validating system. Quality control checkpoints are embedded to ensure the integrity of the synthesis before committing to the next phase.

Protocol A: Precursor Formulation and Pulse Feeding

Objective: Deliver the unnatural starter unit to the intracellular PKS without inducing cytotoxicity in the production strain.

-

Solution Preparation: Weigh 100 mg of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride. Dissolve in 2 mL of sterile DMSO, followed by dilution with 8 mL of sterile, distilled water.

-

Causality: The initial DMSO solubilizes the aromatic core, while the aqueous dilution ensures the feed is miscible with the fermentation broth. The HCl salt naturally buffers the solution, preventing premature precipitation.

-

-

Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, light-protected vial.

-

Inoculation: Inoculate a seed culture of the AHBA-deficient A. pretiosum mutant into 50 mL of seed medium. Incubate at 28°C, 200 rpm for 48 hours.

-

Production & Pulse Feeding: Transfer 5% (v/v) of the seed culture into 1.35 L of production medium[2].

-

Critical Step: Do not add the precursor immediately. Wait 24 hours post-inoculation to allow biomass accumulation.

-

Pulse Feeding: Add the sterile precursor solution in 1 mM final concentration increments every 24 hours for 3 days.

-

Causality: Pulse feeding prevents acute toxicity to the bacteria while maintaining a steady intracellular concentration within the optimal kinetic window of the PKS loading module.

-

Protocol B: Isolation of C21-Fluoro Ansamitocin (Compound 11)

Objective: Extract and purify the fluorinated macrolide from the fermentation matrix.

-

Harvesting: After 6 days of total fermentation, centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Extraction:

-

Supernatant: Extract twice with an equal volume of ethyl acetate (EtOAc).

-

Biomass: Extract by stirring with acetone for 2 hours, filter, evaporate the acetone, and partition the aqueous residue with EtOAc.

-

-

Concentration: Combine all EtOAc organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude brown extract.

-

Purification (Self-Validation Checkpoint): Purify the crude extract via preparative Reversed-Phase HPLC (C18 column, H₂O/Acetonitrile gradient).

-

Validation: Monitor at 254 nm. Collect the peak corresponding to the mass of the C21-fluoro, C19-chloro ansamitocin (Compound 11)[2]. Perform LC-MS on the fraction to confirm the presence of the isotopic chlorine signature (M and M+2 peaks) alongside the fluorine mass shift.

-

Protocol C: Linker Conjugation for ADC Assembly

Objective: Convert the isolated C21-fluoro ansamitocin into a cleavable dipeptide payload.

-

Isocyanate Conversion: Dissolve the purified C21-fluoro ansamitocin in anhydrous dichloromethane (DCM) under argon. Cool to 0°C. Add 1.5 equivalents of triphosgene and 3 equivalents of pyridine. Stir for 2 hours.

-

Causality: Phosgene conversion activates the C3 hydroxyl (or available reactive site) of the ansamitocin to an isocyanate, priming it for carbamate formation[2].

-

-

Dipeptide Coupling: To the reaction mixture, add 2.0 equivalents of Fmoc-Val-Ala-p-amino benzyl alcohol (Fmoc-Val-Ala-PAB) dissolved in anhydrous DMF. Allow the reaction to warm to room temperature and stir overnight.

-

Fmoc Deprotection: The Fmoc group is typically removed in situ during the formation of the carbamate, furnishing the free amine dipeptide payload (analogous to dipeptide 19 in standard maytansinoid synthesis)[2].

-

Final Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and purify the final linker-payload via silica gel chromatography. The payload is now ready for maleimide attachment and bioconjugation to the target monoclonal antibody.

References

-

Stanley-Smith, A. E., Coates, N., Fox, J. C., Delfino, F., Degrado, S., Kunz, A., Mao, S., Zhao, F., Garforth, B., Hold, A., Hong, H., Kendall, J., Lane, J., Meï, C., Murphy, A., Pogwizd, J., Escobar, C. R., Wertz, B., Moss, S. J., Gregory, M. A., & Nittoli, T. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega, 10(37), 42993-42998. Available at:[Link]

-

National Library of Medicine. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PubMed." National Center for Biotechnology Information. Available at:[Link]

Sources

Application Note: Mutasynthesis of C21-Fluoro Ansamitocins Using 5-Amino-2-fluoro-3-hydroxybenzoic Acid Hydrochloride

Introduction & Mechanistic Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) relies heavily on the structural optimization of highly potent cytotoxic payloads, such as maytansinoids. Ansamitocins, which are bacterially produced maytansinoids, are biosynthesized via a modular polyketide synthase (PKS) pathway initiated by the starter unit 3-amino-5-hydroxybenzoic acid (AHBA).

Recent advances in mutasynthesis have enabled the generation of novel ansamitocin analogs with altered physicochemical properties [1]. Specifically, the incorporation of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride into AHBA-blocked mutants of Actinosynnema pretiosum yields C21-fluoro ansamitocins [1]. The strategic introduction of a fluorine atom at the C21 position alters the payload's lipophilicity and metabolic stability, which is critical for overcoming multidrug resistance (MDR) efflux pumps in target cancer cells.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, several mechanistic choices dictate this workflow:

-

Use of the Hydrochloride Salt: The hydrochloride salt of 5-amino-2-fluoro-3-hydroxybenzoic acid is explicitly chosen to maximize aqueous solubility during the precursor feeding phase. Free base forms of fluorinated benzoic acids often precipitate in complex fermentation media, reducing bioavailability. The HCl salt ensures complete dissolution, preventing localized toxicity and facilitating optimal cellular uptake by the bacterial mutant.

-

AHBA-Blocked Mutant Strain: Wild-type A. pretiosum preferentially incorporates endogenous AHBA due to evolutionary optimization of the PKS machinery. By utilizing a genetically engineered strain inactivated in AHBA biosynthesis, endogenous competition is eliminated. This ensures that the PKS machinery exclusively incorporates the fed fluorinated analog.

-

Pulsed Feeding Strategy: Rather than a single bolus addition, the precursor is fed in pulsed aliquots. This prevents acute toxicity to the bacterial culture and maintains a steady-state intracellular concentration of the starter unit during the logarithmic growth phase, maximizing the final titer.

Materials & Equipment

-

Chemical Precursor: 5-Amino-2-fluoro-3-hydroxybenzoic acid hydrochloride (CAS: 2375271-10-4).

-

Biological Strain: Actinosynnema pretiosum (AHBA-blocked mutant strain).

-

Reagents: YMG seed medium, optimized secondary metabolite production medium, Amberlite XAD-16 polymeric resin, HPLC-grade Methanol (MeOH), Ethyl Acetate (EtOAc), and Formic Acid.

-

Analytical Equipment: Preparative HPLC (C18 column), High-Resolution Mass Spectrometer (HRMS), and 19F-NMR for structural validation.

Experimental Workflows

Workflow 1: Pre-culture and Fermentation Setup

-

Inoculation: Inoculate a single, verified colony of the AHBA-blocked A. pretiosum mutant into 50 mL of seed medium in a 250 mL baffled flask.

-

Incubation: Incubate at 28°C with continuous shaking at 200 rpm for 48 hours to achieve a dense vegetative culture.

-

Scale-up: Transfer 5% (v/v) of the active seed culture into 1.35 L of production medium optimized for secondary metabolite expression.

Workflow 2: Mutasynthetic Precursor Feeding

-

Stock Preparation: Prepare a 100 mM stock solution of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride in sterile, distilled water.

-

Self-Validation Step: Verify complete dissolution visually and confirm the concentration via UV-Vis spectroscopy before feeding to ensure accurate dosing.

-

-

Feeding Initiation: Initiate precursor feeding 24 hours post-inoculation of the production culture.

-

Pulsed Addition: Add the precursor stock solution in 24-hour intervals to achieve a final cumulative concentration of 2–5 mM in the fermentation broth.

-

Maturation: Continue fermentation for a total of 7 to 9 days at 28°C.

Workflow 3: Harvest, Extraction, and Purification

-

In Situ Capture: Add Amberlite XAD-16 polymeric resin (20 g/L) directly to the fermentation broth 24 hours prior to harvest to capture the secreted ansamitocin analogs and prevent product degradation.

-

Harvesting: Harvest the culture and separate the resin and cell mass from the supernatant via centrifugation (4000 × g, 20 min).

-

Solvent Extraction: Extract the resin/cell pellet twice with 100% methanol. Concentrate the methanolic extract under reduced pressure.

-

Partitioning: Partition the concentrated extract between water and EtOAc. Collect and dry the organic EtOAc layer.

-

Prep-HPLC Isolation: Purify the crude extract using Preparative HPLC (C18 column, gradient elution of H₂O/Acetonitrile with 0.1% formic acid) to isolate the C21-fluoro ansamitocin (Compound 11).

-

Self-Validation Step: Confirm the presence of the C19 chlorine and C21 fluorine atoms via HRMS and 19F-NMR to verify correct PKS processing [1].

-

Workflow 4: Cytotoxicity Evaluation & ADC Conjugation

-

In Vitro Assays: Perform in vitro cell viability assays (e.g., CellTiter-Glo) using C4-2 (prostate cancer) and HCT15 (MDR+ colorectal cancer) cell lines.

-

Benchmarking: Compare the IC₅₀ values of the isolated C21-fluoro ansamitocins against the natural standard, Ansamitocin P-3 (AP-3).

-

Payload Conversion: Deacylate the purified product via lithium aluminum reduction to form the 3-O-desacyl product, followed by linker attachment at the C3-hydroxyl position to generate the final ADC payload[1].

Quantitative Data Summary

The table below summarizes the fermentation efficiency and biological activity of the mutasynthetic products when comparing the fluorinated precursors to the wild-type baseline [1].

| Compound | Precursor Fed | Mean Fermentation Titer (mg/L) | Cytotoxicity vs C4-2 | Cytotoxicity vs HCT15 (MDR+) |

| Ansamitocin P-3 (AP-3) | Endogenous AHBA | N/A (Standard) | Baseline | Baseline |

| Compound 11 (C21-Fluoro) | 5-Amino-2-fluoro-3-hydroxybenzoic acid HCl | 54.9 | Comparable to AP-3 | Similar to AP-3 |

| Compound 12 (C17-Fluoro) | 3-Amino-2-fluoro-5-hydroxybenzoic acid HCl | 17.3 ± 1.5 | Comparable to AP-3 | Lower than AP-3 |

Mutasynthesis Workflow Visualization

Workflow for the mutasynthesis of C21-fluoro ansamitocins using a fluorinated AHBA analog.

References

-

Stanley-Smith, A. E., Coates, N., Fox, J. C., Delfino, F., Degrado, S., Kunz, A., ... & Nittoli, T. (2025). "Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads." ACS Omega, 10(37), 42993-42998.[Link]

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. The document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines a comprehensive methodology, from sample preparation to the interpretation of complex spectral data, emphasizing the influence of the compound's unique structural features—a fluorine substituent, an amino group, a hydroxyl group, and a carboxylic acid function in its hydrochloride salt form—on the resulting NMR spectra. This guide explains the causality behind experimental choices and provides a framework for unambiguous structural elucidation.

Introduction: The Need for Precise Structural Verification

5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is a substituted aromatic compound with multiple functional groups, making it a potentially valuable building block in medicinal chemistry and materials science.[1] The precise arrangement of its substituents—amino, fluoro, hydroxyl, and carboxylic acid groups—is critical to its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the molecular structure of such organic compounds in solution.

This application note serves as a practical guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this specific molecule. We will delve into the nuances of sample preparation for a hydrochloride salt, predict the spectral features based on established principles of chemical shifts and coupling constants, and provide a logical framework for spectral assignment.

Molecular Structure and Spectroscopic Considerations

Figure 1: Chemical Structure of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

-

Molecular Formula: C₇H₇ClFNO₃

-

Molecular Weight: 207.59 g/mol (hydrochloride salt)

The molecule's structure presents several key features that will dominate the NMR spectra:

-

Aromatic Ring: The benzene ring contains two protons, whose chemical shifts and multiplicities will be governed by the electronic effects of the five substituents.

-

Functional Groups: The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing effects of the fluorine (-F) and carboxylic acid (-COOH) groups, will significantly influence the chemical shifts of adjacent protons and carbons.[4]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt. In a suitable polar solvent like DMSO-d₆, the basic amino group will be protonated to form an ammonium salt (-NH₃⁺), and the carboxylic acid will remain protonated. This prevents the formation of a zwitterion and allows for the observation of all labile protons.[5][6]

-

Fluorine Atom: The presence of the ¹⁹F isotope (100% natural abundance, spin I=½) will introduce heteronuclear spin-spin coupling, splitting the signals of nearby protons (H-F coupling) and carbons (C-F coupling). This provides crucial information for assigning specific signals to their corresponding nuclei.[7][8]

Part I: Experimental Protocol

A robust experimental protocol is the foundation of reliable NMR data. The following steps are optimized for the acquisition of high-resolution spectra on a standard 400 MHz NMR spectrometer.

Causality in Experimental Design: Solvent and Sample Preparation

The choice of a deuterated solvent is the most critical parameter. For 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for several key reasons:

-

High Polarity: DMSO-d₆ readily dissolves polar organic salts.

-

Aprotic Nature: It minimizes the rate of proton exchange, allowing for the observation of labile protons from the -OH, -COOH, and -NH₃⁺ groups as distinct, albeit often broad, signals.[9]

-

Chemical Shift Range: Its residual proton signal appears around δ 2.50 ppm, and its carbon signals appear around δ 39.52 ppm, regions that typically do not overlap with signals from the analyte.

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh 15-20 mg of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride into a clean, dry glass vial. This concentration provides excellent signal-to-noise for ¹H NMR within minutes and for ¹³C NMR within an hour.[10]

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]

-

Dissolution: Vortex the vial gently until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[12]

-

Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck. Use this pipette to filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral quality.[10][12]

-

Capping: Cap the NMR tube securely to prevent contamination. The sample is now ready for analysis.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Table 1: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | zg30 | A standard 30° pulse for quantitative analysis. |

| Spectral Width | 16 ppm (~6400 Hz) | Covers the full range of expected proton signals. |

| Acquisition Time | ~2.5 sec | Ensures good digital resolution. |

| Relaxation Delay (d1) | 2.0 sec | Allows for sufficient relaxation of most protons. |

| Number of Scans | 16 | Provides excellent signal-to-noise for the given concentration. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 | Proton-decoupled experiment with a 30° pulse. |

| Spectral Width | 240 ppm (~24,000 Hz) | Covers the full range of expected carbon signals. |

| Acquisition Time | ~1.4 sec | Balances resolution and experiment time. |

| Relaxation Delay (d1) | 2.0 sec | A standard delay suitable for most carbon nuclei. |

| Number of Scans | 1024 | Required to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Part II: Spectral Interpretation and Analysis

The key to interpreting the spectra lies in understanding the interplay of substituent effects and spin-spin coupling.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will feature two signals corresponding to H-4 and H-6.

-

H-6: This proton is ortho to the electron-donating -NH₃⁺ group and meta to the electron-withdrawing -F and -COOH groups. It is expected to be the more upfield of the two aromatic protons. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF). This long-range coupling is often observable in fluorinated aromatics.

-

H-4: This proton is ortho to the -COOH group and meta to the -OH and -NH₃⁺ groups. It is expected to be further downfield. It will also appear as a doublet due to coupling with the fluorine atom (³JHF).

The labile protons will appear as broad singlets due to chemical exchange and quadrupolar broadening from the nitrogen atom.

-

-COOH: The carboxylic acid proton is highly deshielded and will appear significantly downfield, typically >10 ppm.[4]

-

-OH: The phenolic proton signal is expected in the downfield region.

-

-NH₃⁺: The ammonium protons will also be downfield, with their chemical shift influenced by hydrogen bonding with the solvent.

Table 3: Predicted ¹H NMR Data for 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-4 | 7.0 - 7.5 | d | ³JHF ≈ 6-9 Hz | Ortho to -COOH, meta to -OH and -NH₃⁺. Coupled to fluorine. |

| H-6 | 6.5 - 7.0 | d | ⁴JHF ≈ 2-4 Hz | Ortho to -NH₃⁺, meta to -F and -COOH. Coupled to fluorine. |

| -NH₃⁺ | 8.0 - 9.5 | br s | - | Protonated amine, exchangeable. |

| -OH | 9.0 - 10.5 | br s | - | Phenolic proton, exchangeable. |

| -COOH | > 12.0 | br s | - | Carboxylic acid proton, exchangeable. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent and should produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum. The most notable feature will be the splitting of these signals due to C-F coupling.

-

Carbonyl Carbon (C-7): This will be the most downfield signal, characteristic of a carboxylic acid.[13] It will exhibit a small coupling to the fluorine atom (³JCF).

-

C-2 (Fluorine-bearing): This carbon will show a very large one-bond coupling constant (¹JCF > 200 Hz), making its signal a prominent doublet. It will be shifted downfield due to the direct attachment of the electronegative fluorine atom.

-

C-3 (Hydroxyl-bearing): This carbon, bonded to the hydroxyl group, will also be significantly downfield. It will show a two-bond coupling to fluorine (²JCF).

-

C-5 (Amine-bearing): The carbon attached to the amino group will be shifted downfield, though less so than the oxygen- and fluorine-bearing carbons. It will exhibit a four-bond coupling to fluorine (⁴JCF).

-

C-1, C-4, C-6: These remaining carbons will show smaller C-F couplings depending on their distance from the fluorine atom. Their chemical shifts will be influenced by the combined electronic effects of all substituents.[14][15]

Table 4: Predicted ¹³C NMR Data for 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| C-7 (=O) | 165 - 170 | d | ³JCF ≈ 2-5 Hz | Carboxylic acid carbonyl. |

| C-2 | 155 - 165 | d | ¹JCF > 220 Hz | Directly bonded to fluorine, highly deshielded. |

| C-3 | 145 - 155 | d | ²JCF ≈ 15-25 Hz | Bonded to hydroxyl group. |

| C-5 | 135 - 145 | d | ⁴JCF ≈ 1-3 Hz | Bonded to amino group. |

| C-1 | 115 - 125 | d | ²JCF ≈ 15-25 Hz | Ips-carbon to COOH, adjacent to C-F. |

| C-6 | 110 - 120 | d | ³JCF ≈ 3-7 Hz | Adjacent to C-NH₃⁺. |

| C-4 | 105 - 115 | d | ⁴JCF ≈ 1-3 Hz | Positioned between COOH and NH₃⁺ groups. |

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, guided by a well-designed experimental protocol, provides a powerful and definitive method for the structural characterization of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride. By carefully analyzing the chemical shifts, signal multiplicities, and particularly the heteronuclear H-F and C-F coupling constants, a complete and unambiguous assignment of all proton and carbon signals is achievable. This guide provides the necessary framework for researchers to confidently acquire and interpret the NMR data for this and structurally related compounds.

References

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. (Note: General reference for J-coupling principles)

-

NextSDS. (n.d.). 5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

-

Gutowsky, H. S., et al. (1957). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 1(1), 27-31. Retrieved from [Link]

-

Castañeda, F., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Retrieved from [Link]

-

Foulcher, R., et al. (1980). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 18(4), 271-274. Retrieved from [Link]

-

Bryant, B., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

-

Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. Retrieved from [Link]

-

Kowałczyk, I. (2014). Synthesis and Characterization of Alkylammonium Zwitterionic Amino Acids Derivatives by FTIR, NMR Spectroscopy and DFT Calculations. Acta Chimica Slovenica, 61(1), 39-50. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

- 1. 5-aMino-2-fluoro-3-hydroxybenzoic acid CAS#: 1025127-32-5 [chemicalbook.com]

- 2. 5-Amino-2-fluoro-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Buy Online CAS Number 1025127-32-5 - TRC - 5-Amino-2-fluoro-3-hydroxybenzoic Acid | LGC Standards [lgcstandards.com]

- 4. web.mit.edu [web.mit.edu]

- 5. Synthesis and characterization of alkylammonium zwitterionic amino acids derivatives by FTIR, NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. faculty.fiu.edu [faculty.fiu.edu]

- 15. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms | Academic Journals and Conferences [science2016.lp.edu.ua]

Application Note: High-Purity Recrystallization of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Hydrochloride

Executive Summary & Scientific Context

The compound 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride is a highly specialized, multi-functional aromatic building block. Recently, it has garnered significant attention in the field of synthetic biology and drug development, specifically as a precursor fed to engineered Actinosynnema pretiosum strains for the mutasynthesis of C17- and C21-substituted ansamitocins. These novel ansamitocin analogs serve as highly potent payloads for next-generation antibody-drug conjugates (ADCs) [1].

Because fermentation titers and the efficiency of enzymatic incorporation are highly sensitive to precursor purity, utilizing a highly purified hydrochloride salt is critical. Impurities—particularly oxidized polymeric byproducts or unreacted zwitterionic free bases—can inhibit the biosynthetic machinery of the host strain. This application note details a self-validating, mechanistic approach to the recrystallization of 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride, ensuring >99.5% purity while maximizing recovery yields.

Mechanistic Rationale for Solvent System Selection

Purifying aminobenzoic acid derivatives presents unique physicochemical challenges. The molecule is amphoteric, possessing a carboxylic acid (pKa ~3.5), an aromatic amine (pKa ~4.5), and a phenolic hydroxyl group (pKa ~9.5). It is supplied and utilized as a hydrochloride salt to enhance aqueous solubility and stability.

While standard purification of simple aminobenzoic acid hydrochlorides often relies on hot water recrystallization [2], applying this directly to the 2-fluoro-3-hydroxy derivative results in poor yields and mixed-phase products. The experimental choices in this protocol are governed by the following causal relationships:

-

Suppression of Zwitterion Formation (0.1 M HCl Solvent): If dissolved in pure deionized water, the localized pH can rise sufficiently to cause partial deprotonation of the anilinium ion. This forms the zwitterionic free base (5-amino-2-fluoro-3-hydroxybenzoate), which has drastically lower solubility and will prematurely co-precipitate. By utilizing 0.1 M HCl (aq) as the primary dissolution solvent, the equilibrium is forced toward the fully protonated hydrochloride salt, ensuring homogeneous dissolution.

-

Removal of Quinone-Imine Impurities (Activated Charcoal): Aniline and aminophenol derivatives are highly susceptible to auto-oxidation, forming dark, high-molecular-weight quinone-imine polymers. Activated charcoal is employed during the hot phase to physically adsorb these conjugated impurities, shifting the solution from dark brown to pale yellow/colorless.

-

Yield Maximization via Anti-Solvent (Isopropanol): The hydrochloride salt is highly soluble in water but poorly soluble in less polar alcohols. By adding isopropanol (IPA) as an anti-solvent during the cooling phase, the dielectric constant of the medium is lowered. This forces the selective crystallization of the target salt while leaving highly polar, non-target impurities dissolved in the aqueous mother liquor.

Experimental Protocol

Materials Required

-

Crude 5-amino-2-fluoro-3-hydroxybenzoic acid hydrochloride

-

0.1 M Hydrochloric acid (aq), ACS grade

-

Isopropanol (IPA), HPLC grade

-

Activated charcoal (Norit or equivalent)

-

Celite (for filtration)

Step-by-Step Methodology

-

Acidic Dissolution: Weigh the crude compound and transfer it to an Erlenmeyer flask. Add 0.1 M HCl (aq) at a ratio of 8 mL per gram of crude solid. Heat the suspension to 80°C on a stirring hotplate until complete dissolution is achieved. Self-Validation Check: The solution must remain strictly acidic (pH < 2); if the pH rises, add dropwise concentrated HCl until clarified.

-

Decolorization: Briefly remove the flask from the heat source to prevent boil-over. Add activated charcoal (approximately 5% w/w relative to the crude solid). Return to heat and stir vigorously at 80°C for exactly 10 minutes.

-

Hot Gravity Filtration: Pre-heat a glass funnel and fluted filter paper (optionally layered with a 5 mm pad of Celite to prevent charcoal breakthrough). Filter the hot suspension rapidly into a clean, pre-warmed receiving flask. Self-Validation Check: The filtrate should be clear and pale yellow to colorless. If a dark tint persists, repeat Step 2.

-

Controlled Cooling & Anti-Solvent Addition: Allow the clear filtrate to cool slowly to room temperature (25°C) without agitation to promote the nucleation of large, pure crystals. Once at room temperature, add cold isopropanol (IPA) dropwise while swirling gently, using a 1:1 volume ratio relative to the initial aqueous HCl used.

-

Maturation: Transfer the flask to an ice bath or refrigerator (4°C) for 12 hours to maximize crystal lattice formation and drive the precipitation to completion.

-

Collection and Drying: Collect the off-white crystalline needles via vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of ice-cold IPA to displace the mother liquor. Dry the crystals in a vacuum oven at 40°C for 24 hours to constant weight.

Process Visualization